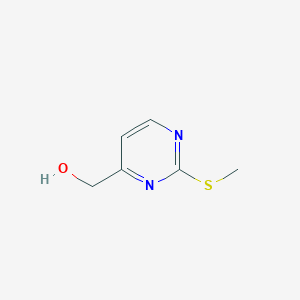

(2-(Methylthio)pyrimidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanylpyrimidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-3,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKSOHDODBYGFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-(Methylthio)pyrimidin-4-yl)methanol

Introduction: The Significance of (2-(Methylthio)pyrimidin-4-yl)methanol in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents[1]. Its derivatives are pivotal in developing drugs with diverse activities, such as anticancer, antiviral, and anti-inflammatory properties[1][2][3]. This compound, in particular, serves as a crucial intermediate and building block. The methylthio group at the C2 position and the hydroxymethyl group at the C4 position offer versatile handles for further chemical modification, making this compound a valuable starting point for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs[1].

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two robust strategies: the reduction of a C4-carboxylic acid precursor and the reduction of a C4-carbaldehyde. The discussion will emphasize the chemical logic behind each synthetic step, provide detailed experimental protocols, and offer insights into the practical execution of these transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The primary functional group, a primary alcohol, can be readily formed through the reduction of a more oxidized functional group at the same position, namely an aldehyde or a carboxylic acid (or its ester derivative). This leads to two main strategic disconnections, as illustrated below.

Caption: Retrosynthetic pathways for this compound.

Pathway 1: Synthesis via Reduction of a Carboxylic Acid Precursor

This pathway is a robust and widely applicable method that builds the pyrimidine core from basic precursors and functionalizes it sequentially before the final reduction. It offers reliability and scalability, relying on well-established chemical transformations.

Workflow for Pathway 1

Caption: Step-wise workflow for the synthesis via a carboxylic acid intermediate.

Step 1.1: S-Methylation of 2-Thiouracil

Causality and Expertise: The synthesis begins with the S-methylation of commercially available 2-thiouracil. The thiourea moiety within the pyrimidine ring exists in a thione-thiol tautomerism. In a basic medium, the thiol form is deprotonated to a thiolate anion, a potent nucleophile. This anion readily attacks an electrophilic methyl source, such as methyl iodide, to form the stable S-methyl thioether. This step is highly efficient and foundational for installing the required methylthio group at the C2 position.[4]

Experimental Protocol:

-

Dissolve 2-thiouracil (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Cool the resulting pale-yellow solution to 0 °C and acidify with glacial acetic acid to precipitate the product.

-

Collect the white precipitate of 2-(methylthio)pyrimidin-4(3H)-one by vacuum filtration, wash with cold water, and dry.[4]

Step 1.2: Chlorination of 2-(Methylthio)pyrimidin-4(3H)-one

Causality and Expertise: The C4-hydroxyl group (in its tautomeric keto form) is a poor leaving group. To facilitate nucleophilic substitution at this position, it must be converted into a better leaving group. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom. The resulting 4-chloro-2-(methylthio)pyrimidine is now activated for the introduction of a carbon-based functional group.

Experimental Protocol:

-

Carefully add 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until the pH is ~7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-2-(methylthio)pyrimidine.

Step 1.3: Cyanation and Hydrolysis to Carboxylic Acid

Causality and Expertise: The chloro group at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr). The introduction of a cyanide ion (from NaCN or KCN) displaces the chloride to form 2-(methylthio)pyrimidine-4-carbonitrile. This nitrile is a stable intermediate that can be readily hydrolyzed under either acidic or basic conditions to furnish the desired 2-(methylthio)pyrimidine-4-carboxylic acid[5][6]. This two-step sequence is a classic and reliable method for converting an aryl halide to a carboxylic acid.

Experimental Protocol (Cyanation):

-

Dissolve 4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Add sodium cyanide (NaCN, 1.2 eq) and a catalytic amount of a phase-transfer catalyst if needed.

-

Heat the mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, pour into water, and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry, and concentrate to obtain the crude nitrile, which can be purified by chromatography or used directly in the next step.

Experimental Protocol (Hydrolysis):

-

Suspend the crude 2-(methylthio)pyrimidine-4-carbonitrile in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

Cool the solution and, if performed under basic conditions, acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to yield 2-(methylthio)pyrimidine-4-carboxylic acid.

Step 1.4: Reduction of Carboxylic Acid to the Alcohol

Causality and Expertise: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to efficiently reduce the carboxyl group to a primary alcohol.[7] The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of an aluminate species and subsequent reduction of the intermediate aldehyde. This method is highly effective for pyrimidine systems, as demonstrated in the synthesis of related hydroxymethyl pyrimidines.[8]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite.

-

Wash the filter cake with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. Purify by column chromatography or recrystallization as needed.

Pathway 2: Synthesis via Reduction of a Carbaldehyde Precursor

This alternative pathway offers a more convergent approach, culminating in a mild and selective reduction of a pre-formed aldehyde. If the aldehyde intermediate is readily accessible, this route can be more efficient.

Step 2.1: Synthesis of 2-(Methylthio)pyrimidine-4-carbaldehyde

The key intermediate, 2-(methylthio)pyrimidine-4-carbaldehyde, is commercially available but can also be synthesized.[9] A common strategy involves a metal-halogen exchange on a 4-halopyrimidine (prepared as in Step 1.2) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Step 2.2: Reduction of Carbaldehyde to the Alcohol

Causality and Expertise: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Unlike carboxylic acids, aldehydes are readily reduced by mild and selective hydride reagents such as sodium borohydride (NaBH₄). This reagent is preferred over LiAlH₄ due to its greater functional group tolerance, safety, and ease of handling, as the reaction can be performed in protic solvents like methanol or ethanol.

Experimental Protocol:

-

Dissolve 2-(methylthio)pyrimidine-4-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.[9]

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, ensuring the temperature remains low.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC. Once complete, quench the excess NaBH₄ by the slow addition of acetone or dilute acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous phase with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product.

-

Purify by silica gel chromatography to obtain pure this compound.

Comparative Analysis and Data Summary

| Feature | Pathway 1 (Carboxylic Acid Route) | Pathway 2 (Carbaldehyde Route) |

| Number of Steps | Longer (4-5 steps from 2-thiouracil) | Shorter (if aldehyde is available) |

| Key Reagents | LiAlH₄, POCl₃, NaCN, Methyl Iodide | NaBH₄ |

| Reagent Hazards | High (LiAlH₄ is pyrophoric, POCl₃ and NaCN are highly toxic) | Low to Moderate |

| Scalability | Generally robust and scalable | Highly scalable for the final step |

| Selectivity | Final reduction is powerful and less selective | Final reduction is mild and highly selective |

| Overall Yield | Moderate, dependent on multiple steps | Potentially higher, especially for the final step |

Mandatory Safety Protocols

-

Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. It is pyrophoric upon contact with moisture. All reactions must be conducted in flame-dried glassware under a strictly inert atmosphere (nitrogen or argon). Personnel must wear appropriate PPE, including fire-retardant lab coats, safety glasses, and gloves. Quenching must be performed slowly at low temperatures behind a blast shield.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood, wearing acid-resistant gloves and full facial protection.

-

Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. Contact with acid liberates deadly hydrogen cyanide gas. All manipulations must be performed in a fume hood. A dedicated cyanide waste stream and an emergency cyanide antidote kit should be available.

-

Methyl Iodide: A potent alkylating agent and suspect carcinogen. It is volatile and toxic. Handle only in a fume hood with appropriate gloves.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic routes. The reduction of a carboxylic acid precursor, while longer, is a classic and dependable pathway built upon fundamental heterocyclic chemistry transformations. The alternative reduction of a carbaldehyde precursor provides a more convergent and milder final step, making it highly attractive if the aldehyde intermediate is readily accessible. The choice of pathway will ultimately depend on the starting material availability, scalability requirements, and the laboratory's capacity to handle the hazardous reagents involved in the longer, more traditional route. Both methods provide reliable access to this valuable building block, empowering further research and development in medicinal chemistry.

References

-

ResearchGate. (n.d.). Reduction of Pyrimidine Derivatives by LiAlH 4. Retrieved from [Link]

-

Ghareb, N., et al. (n.d.). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. PMC - NIH. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved from [Link]

-

Wolfenden, R., et al. (n.d.). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC - NIH. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE. Retrieved from [Link]

-

Green synthesis of pyrimidine derivative. (n.d.). Retrieved from [Link]

-

Zhang, F-H., et al. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]

-

PubMed. (n.d.). Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells. Retrieved from [Link]

-

PubMed. (n.d.). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

-

ACS Publications. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

-

Production of Pyrimidobenzazepine Derivatives and Reduction of Organic Pollutant Using Ag/Fe3O4/TiO2/CuO@MWCNTs MNCs. (n.d.). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Porphyrin-systems. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

PubMed. (n.d.). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

-

University of Dundee. (2021). Antitubercular 2-Pyrazolylpyrimidinones. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-(methylthio)pyrimidine-4-carboxylic acid - CAS:1126-44-9 - Abovchem [abovchem.com]

- 6. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

- 9. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Physicochemical Properties of (2-(Methylthio)pyrimidin-4-yl)methanol

Introduction

(2-(Methylthio)pyrimidin-4-yl)methanol, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the structure of nucleobases and numerous therapeutic agents. The incorporation of a methylthio group at the C2 position and a hydroxymethyl group at the C4 position creates a molecule with a unique electronic and steric profile, offering potential for diverse biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its empirical characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound and its analogues in drug development pipelines.

Chemical Identity and Structure

A precise understanding of the molecular identity is the bedrock of all subsequent physicochemical analysis.

| Identifier | Value | Source |

| IUPAC Name | (2-(Methylsulfanyl)pyrimidin-4-yl)methanol | [1] |

| Synonyms | [2-(Methylthio)-4-pyrimidinyl]methanol | |

| CAS Number | 102921-92-6 | [2] |

| Molecular Formula | C₆H₈N₂OS | [3] |

| Molecular Weight | 156.21 g/mol | [3] |

| Canonical SMILES | CSc1nccc(n1)CO | [4] |

| InChI Key | NTKSOHDODBYGFL-UHFFFAOYSA-N |

The structural arrangement, featuring a pyrimidine ring, a methylthio ether, and a primary alcohol, dictates the compound's polarity, hydrogen bonding capability, and overall reactivity.

Physical and Chemical Properties

The following section details the key physicochemical parameters of this compound. Where specific experimental data is not publicly available, this guide provides robust, industry-standard protocols for their determination.

Physical State and Appearance

The compound is typically supplied as a white to light yellow or dark yellow solid, which may present as a powder or crystalline form.

Boiling Point

The boiling point has been reported to be 322.8°C at 760 mmHg .[5] This relatively high boiling point is indicative of significant intermolecular forces, likely including hydrogen bonding from the methanol moiety and dipole-dipole interactions.

Melting Point

An experimentally determined melting point for this compound is not widely reported in the available literature. The melting point is a critical indicator of purity; a sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.[6]

This protocol describes a self-validating system for obtaining a precise melting point.

-

Sample Preparation:

-

Instrument Setup (Digital Melting Point Apparatus):

-

Measurement and Observation:

-

Insert the capillary tube into the heating block.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T2).[8]

-

The melting range is reported as T1 - T2.

-

Perform the determination in triplicate to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

Quantitative solubility data in common laboratory solvents are not extensively documented. The molecular structure suggests moderate polarity. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, while the pyrimidine nitrogens and the sulfur atom act as hydrogen bond acceptors. Therefore, solubility is expected in polar protic and aprotic solvents.

The shake-flask method remains the gold standard for determining equilibrium solubility, providing trustworthy and reproducible data.[3]

-

System Preparation:

-

Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, methanol, DMSO, acetonitrile) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

-

Sample Processing:

-

Allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant. Centrifugation or filtration (using a filter compatible with the solvent) is required to remove all suspended solid particles.[1]

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3]

-

A standard calibration curve must be prepared to ensure accuracy.

-

-

Reporting:

-

Express solubility in units such as mg/mL or mol/L. The average and standard deviation of the triplicate measurements should be reported.

-

Lipophilicity (LogP)

This protocol is based on the OECD Guideline 107 for the testing of chemicals, ensuring authoritative and reliable results.[10]

-

Preparation:

-

Prepare mutually saturated solutions of n-octanol and water.

-

Prepare a stock solution of the test compound in the solvent in which it is more soluble.

-

The final concentration in either phase should not exceed 0.01 mol/L.

-

-

Partitioning:

-

In a suitable vessel, combine known volumes of saturated n-octanol and saturated water.

-

Add a small, known amount of the stock solution.

-

Seal the vessel and shake vigorously until equilibrium is achieved (typically 5-15 minutes). Centrifugation is the most effective method for separating the two phases.[10]

-

-

Analysis:

-

Determine the concentration of the analyte in each phase (C_octanol and C_water) using a suitable analytical technique (e.g., HPLC-UV).

-

-

Calculation:

-

The partition coefficient, P, is the ratio of the concentrations: P = C_octanol / C_water.

-

Calculate LogP: LogP = log₁₀(P) .

-

The experiment should be performed in triplicate with varying solvent volume ratios to validate the result. The resulting six logP values should fall within a range of ± 0.3 units.[10]

-

Caption: Workflow for LogP Determination via Shake-Flask Method.

Acidity Constant (pKa)

The pKa value(s) are essential for predicting the ionization state of the molecule at different physiological pH values, which profoundly impacts solubility, permeability, and receptor binding. The pyrimidine nitrogens are basic and can be protonated. An experimental pKa for this compound has not been identified in the literature.

Spectroscopic Characterization

While specific, high-resolution spectra for this compound are not publicly cataloged, its structure allows for a reliable prediction of its spectral features. This serves as an expert guide for researchers confirming the identity and purity of synthesized material.

¹H NMR Spectroscopy

-

Methylthio Protons (-SCH₃): A sharp singlet is expected around δ 2.5-2.7 ppm.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the -OH proton) is expected around δ 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 2.0-5.0 ppm.

-

Pyrimidine Ring Protons: Two doublets are expected for the aromatic protons on the pyrimidine ring, likely in the region of δ 7.0-8.8 ppm. The proton at C5 (adjacent to the -CH₂OH) and the proton at C6 will show coupling to each other.

¹³C NMR Spectroscopy

-

Methylthio Carbon (-SCH₃): A signal is expected around δ 12-15 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.

-

Pyrimidine Ring Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The C2 carbon (bearing the -SCH₃ group) will be significantly downfield, potentially around δ 170 ppm. The C4 carbon (bearing the -CH₂OH group) would also be downfield, while C5 and C6 will appear in the aromatic region (δ 115-160 ppm).

Mass Spectrometry

-

Molecular Ion (M⁺): In Electron Ionization (EI) mass spectrometry, the molecular ion peak would be observed at m/z = 156.

-

Protonated Molecule ([M+H]⁺): In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule would be observed at m/z = 157.

-

Key Fragments: Common fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) or cleavage of the methyl group from the sulfur atom.

Synthesis and Reactivity

Illustrative Synthesis: The reduction of an ester, such as ethyl 2-(methylthio)pyrimidine-4-carboxylate, using a suitable reducing agent like lithium aluminium hydride (LiAlH₄) in an aprotic solvent like THF, would yield the target primary alcohol.[6] The reaction would typically be performed at low temperatures (0°C) and quenched carefully with water and base.

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic building block with significant potential for applications in drug discovery and materials science. While comprehensive experimental data for this specific molecule is sparse in the public domain, this guide provides a framework for its characterization based on its chemical structure and established scientific principles. The detailed protocols for determining melting point, solubility, and lipophilicity offer a robust, self-validating system for researchers to generate high-quality, reliable data. The predictive spectroscopic analysis serves as an authoritative reference for structural confirmation. This document empowers researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

References

-

4.3: Melting Point Determination Procedure . (2020, August 25). Chemistry LibreTexts. [Link]

-

Melting point determination . University of Alberta. [Link]

-

Experiment 1 - Melting Points . University of Missouri–St. Louis. [Link]

-

This compound [CAS: 102921-92-6] . Ivy Fine Chemicals. [Link]

-

1236 SOLUBILITY MEASUREMENTS . ResearchGate. [Link]

-

OECD GUIDELINE FOR THE TESTING OF CHEMICALS . (1995, July 27). OECD. [Link]

-

Standard Operation Procedure for static solubility testing of NM suspension . (n.d.). Nanopartikel.info. [Link]

-

This compound . MySkinRecipes. [Link]

-

This compound (1 x 1 g) . Alchimica. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (2006). Lund University Publications. [Link]

-

This compound . Porphyrin-Systems. [Link]

-

2-METHYLTHIO-4-PYRIMIDONE . precisionFDA. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method . OECD. [Link]

Sources

- 1. This compound | 102921-92-6 [sigmaaldrich.com]

- 2. This compound | 102921-92-6 [chemicalbook.com]

- 3. This compound - CAS:102921-92-6 - Abovchem [abovchem.com]

- 4. ivychem.com [ivychem.com]

- 5. This compound – porphyrin-systems [porphyrin-systems.com]

- 6. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(102921-92-6) 1H NMR spectrum [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

(2-(Methylthio)pyrimidin-4-yl)methanol CAS number 102921-92-6

An In-Depth Technical Guide to (2-(Methylthio)pyrimidin-4-yl)methanol (CAS: 102921-92-6): Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrimidine nucleus is a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities from anticancer and antiviral to anti-inflammatory and antibacterial.[1][2] this compound, registered under CAS number 102921-92-6, represents a highly versatile building block within this chemical class. The strategic placement of a reactive hydroxymethyl group and a modifiable methylthio group on the pyrimidine core makes it a valuable precursor for the synthesis of complex, biologically active molecules.[1][3]

This technical guide offers a comprehensive overview of this compound for researchers, chemists, and drug development professionals. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into its synthesis, characterization, and application, with a particular focus on its role in the development of modern therapeutics like kinase inhibitors.

Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis and development. This compound is typically supplied as a solid, ranging in appearance from white to yellow.[4]

Key Properties

The fundamental physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 102921-92-6 | [4][5][6] |

| Molecular Formula | C₆H₈N₂OS | [7] |

| Molecular Weight | 156.21 g/mol | [4][7] |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 59.00 - 61.00 °C | |

| Boiling Point | 322.8 °C at 760 mmHg | [3][8] |

| Purity | Typically ≥95% | [4][9] |

| Storage | Room temperature, sealed and dry | [4][8] |

| InChI Key | NTKSOHDODBYGFL-UHFFFAOYSA-N | [4] |

Analytical Characterization Protocol

Structural confirmation and purity assessment are critical. The following section details the expected results from standard analytical techniques.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. For a sample dissolved in a standard deuterated solvent like CDCl₃ or DMSO-d₆, the following spectral features are anticipated.[10]

-

¹H NMR:

-

SCH₃ (Singlet): A sharp singlet integrating to 3 protons, expected around δ 2.5-2.7 ppm.

-

CH₂OH (Doublet or Singlet): A signal integrating to 2 protons, typically around δ 4.6-4.8 ppm. It may appear as a doublet if coupled to the hydroxyl proton, or a singlet if exchange is rapid.

-

OH (Triplet or Broad Singlet): A signal integrating to 1 proton, whose chemical shift is highly variable (δ 3-6 ppm) depending on concentration and solvent. It may couple to the adjacent CH₂ group to form a triplet.

-

Pyrimidine H5 (Doublet): A doublet around δ 7.2-7.4 ppm.

-

Pyrimidine H6 (Doublet): A doublet around δ 8.5-8.7 ppm.

-

-

¹³C NMR:

-

SCH₃: ~14 ppm

-

CH₂OH: ~63 ppm

-

Pyrimidine C5: ~118 ppm

-

Pyrimidine C4, C6: ~158, 165 ppm (assignment can vary)

-

Pyrimidine C2: ~172 ppm

-

1.2.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.

-

Expected Molecular Ion: For Electrospray Ionization (ESI) in positive mode, the primary ion observed would be [M+H]⁺ at m/z 157.2.

-

Fragmentation: Common fragmentation pathways would involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the methylthio group.

1.2.3 Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying key functional groups.

-

O-H Stretch: A broad peak in the range of 3200-3600 cm⁻¹ is characteristic of the alcohol group.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=N and C=C Stretch: A series of sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via the reduction of a corresponding carbonyl compound at the C4 position, typically an ester or an aldehyde. This approach leverages commercially available or readily synthesized pyrimidine precursors.

Proposed Synthetic Workflow

A robust and scalable synthesis begins with the functionalization of the pyrimidine ring, followed by a selective reduction. The workflow below outlines a common and reliable pathway starting from Methyl 2-(methylthio)pyrimidine-4-carboxylate (CAS 64224-67-5).[11]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of Methyl 2-(methylthio)pyrimidine-4-carboxylate

This protocol is a self-validating system designed for high yield and purity. The choice of sodium borohydride (NaBH₄) as the reducing agent represents a balance of reactivity and safety. While lithium aluminum hydride (LiAlH₄) is also effective for ester reduction, its higher reactivity can sometimes lead to side reactions like ring reduction in sensitive heterocyclic systems, and it requires stricter anhydrous conditions.[12][13] NaBH₄ in a protic solvent like methanol provides a milder and often cleaner reaction.

Materials:

-

Methyl 2-(methylthio)pyrimidine-4-carboxylate (1.0 eq)

-

Sodium borohydride (NaBH₄) (2.0 - 3.0 eq)

-

Methanol (MeOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(methylthio)pyrimidine-4-carboxylate (1.0 eq) in a mixture of anhydrous THF and MeOH (e.g., a 1:1 or 2:1 ratio). Ensure the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

-

Addition of Reducing Agent: Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Effervescence (hydrogen gas evolution) will be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

-

Extraction: Remove the organic solvents under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective. The optimal solvent system should be determined by TLC analysis of the crude material.

-

Execution: The purified fractions containing the product are combined and concentrated under reduced pressure to yield this compound as a solid.

Applications in Drug Discovery

The true value of this compound lies in its application as a strategic intermediate. The pyrimidine core is a "privileged scaffold," meaning it can bind to multiple biological targets, while the methylthio and hydroxymethyl groups serve as versatile handles for chemical elaboration.[1][2]

Role as a Synthetic Building Block

The compound provides two key points for diversification:

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in ester or ether linkages.

-

Methylthio Group (-SCH₃): The methylthio group can be oxidized to a sulfoxide or a sulfone, which dramatically alters the electronic properties of the pyrimidine ring and can serve as a key hydrogen bond acceptor in protein-ligand interactions.[14] Furthermore, the sulfone is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various amine or oxygen nucleophiles at the C2 position.[15]

This dual functionality is particularly valuable in the synthesis of kinase inhibitors, a major class of cancer therapeutics.[16][17] Kinase inhibitors often feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme, with side chains that provide potency and selectivity.

Logical Workflow in Kinase Inhibitor Synthesis

The following diagram illustrates how this compound can be elaborated into a hypothetical, more complex kinase inhibitor.

Caption: Logic flow from building block to a complex drug candidate.

This strategic pathway, separating the modification of the C2 and C4 positions, allows for the modular and convergent synthesis of a library of compounds for structure-activity relationship (SAR) studies, a critical process in lead optimization.[18]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.

Hazard Identification

The compound is classified with the following hazard statements.[4]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

The signal word for this compound is "Warning".[4]

Recommended Handling Protocol

Adherence to standard laboratory safety practices is mandatory.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[19]

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[19][20]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[19]

-

Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]

-

Storage

For maximum shelf-life and to ensure integrity, the compound should be stored under the following conditions:

-

Container: Keep in a tightly closed, properly labeled container.[8][19]

-

Atmosphere: Store under a dry, inert atmosphere if possible, though it is generally stable in air for short periods.

-

Temperature: Store at room temperature in a cool, dry place away from direct sunlight and incompatible substances like strong oxidizing agents.[4][8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers chemists facile entry into a wide range of complex molecular architectures. Its well-defined physicochemical properties, straightforward synthesis, and dual functional handles for chemical modification make it an invaluable tool in modern drug discovery. Particularly in the pursuit of novel kinase inhibitors, this compound provides a reliable and versatile scaffold for generating compound libraries and optimizing lead candidates. By understanding the technical nuances of its synthesis, characterization, and safe handling as detailed in this guide, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics.

References

A complete list of sources cited within this document is provided below for verification and further reading.

- Vertex AI Search. CAS 102921-92-6 | this compound.

- abcr Gute Chemie. AB491944 | CAS 102921-92-6.

- Sigma-Aldrich. This compound | 102921-92-6.

- ChemicalBook. This compound | 102921-92-6.

- Fisher Scientific.

- TCI Chemicals. This compound|CAS 102921-92-6.

- Acme Synthetic Chemicals. This compound - CAS:102921-92-6.

- Benchchem. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol.

- AK Scientific, Inc. Safety Data Sheet - (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol.

- Fisher Scientific.

- Sigma-Aldrich.

- ChemicalBook. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3.

- MySkinRecipes. This compound.

- ChemicalBook. This compound(102921-92-6) 1H NMR.

- Porphyrin Systems. This compound.

- Cayman Chemical. Pyrimidin-4-yl-Methanol (CAS 33581-98-5).

- Benchchem.

- ResearchGate. (PDF)

- The Royal Society of Chemistry.

- Fluorochem. (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol.

- PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- PubMed Central. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.

- Google Patents. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.

- The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021)

- Medicinal Research Reviews.

- ResearchGate. (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.

- ChemScene. Methyl 2-(methylthio)

- Journal of Medicinal Chemistry. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity.

- Journal of Medicinal Chemistry. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CAS 102921-92-6 | 8H66-1-A7 | MDL MFCD12964108 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | 102921-92-6 [chemicalbook.com]

- 7. This compound|CAS 102921-92-6|TCIJT|製品詳細 [tci-chemical-trading.com]

- 8. This compound – porphyrin-systems [porphyrin-systems.com]

- 9. This compound - CAS:102921-92-6 - Abovchem [abovchem.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. chemscene.com [chemscene.com]

- 12. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of (2-(Methylthio)pyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of (2-(Methylthio)pyrimidin-4-yl)methanol, a heterocyclic compound of interest in medicinal and agrochemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a narrative built on the principles of scientific integrity and logical deduction, explaining the causality behind experimental choices and demonstrating how a combination of modern spectroscopic methods provides a self-validating system for structural confirmation. This guide is intended for researchers and professionals in drug development who require a thorough understanding of how to unambiguously determine the structure of novel small molecules. All presented spectral data are predicted based on extensive analysis of structurally related compounds and established principles of spectroscopy, providing a robust framework for the characterization of this and similar molecules.

Introduction and Significance

This compound (CAS No. 102921-92-6, Molecular Formula: C₆H₈N₂OS) belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules, including several approved drugs. The presence of a methylthio group at the 2-position and a hydroxymethyl group at the 4-position suggests potential for diverse chemical modifications, making it a valuable building block in synthetic chemistry. Its utility is noted in the synthesis of antiviral and anticancer agents, as well as in the development of agrochemicals.[1] Given its importance as a synthetic intermediate, the unambiguous confirmation of its structure is a critical first step in any research and development pipeline. This guide will walk through a logical and systematic approach to its structure elucidation.

Plausible Synthetic Route: A Context for Analysis

Before embarking on the structural analysis of a compound, it is crucial to understand its likely synthetic origin. This provides context for potential starting materials, byproducts, and impurities that might be observed in the analytical data. A plausible and common method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or ester derivative at the 4-position. A well-established precedent for this type of transformation on a similar pyrimidine core involves the use of a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄).[2]

A likely precursor, ethyl 2-(methylthio)pyrimidine-4-carboxylate, can be synthesized from commercially available starting materials. The final reduction step to yield the target alcohol is a standard and high-yielding reaction.

Experimental Protocol: Synthesis of this compound

-

Ester Reduction: To a stirred solution of ethyl 2-(methylthio)pyrimidine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of Lithium Aluminium Hydride (LiAlH₄) (1.1 equivalents) in THF dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Work-up and Isolation: Filter the resulting solid aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure compound.

Spectroscopic Analysis and Structure Elucidation

The following sections detail the application of key spectroscopic techniques to confirm the structure of this compound. The data presented is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.50 | Doublet (d) | 1H | H6 | The proton at the 6-position of the pyrimidine ring is expected to be the most downfield aromatic proton due to the deshielding effect of the two adjacent nitrogen atoms. |

| ~7.20 | Doublet (d) | 1H | H5 | The proton at the 5-position is adjacent to a carbon and a nitrogen, and will be upfield relative to H6. It will show coupling to H6. |

| ~4.70 | Singlet (s) | 2H | -CH₂-OH | The methylene protons of the hydroxymethyl group are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. A singlet is predicted, but this could be a doublet if it couples to the hydroxyl proton. |

| ~3.50 | Broad Singlet (br s) | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet and may not show coupling. |

| ~2.60 | Singlet (s) | 3H | -S-CH₃ | The methyl protons of the methylthio group are attached to a sulfur atom, resulting in a characteristic chemical shift in this region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C2 | The carbon atom attached to the sulfur and two nitrogen atoms will be significantly downfield. |

| ~165 | C4 | The carbon atom at the 4-position, attached to a nitrogen and the hydroxymethyl group, will also be in the aromatic region. |

| ~158 | C6 | The carbon atom at the 6-position, bonded to a proton and between two nitrogen atoms, will be downfield. |

| ~120 | C5 | The carbon at the 5-position, bonded to a proton, will be the most upfield of the aromatic carbons. |

| ~64 | -CH₂-OH | The carbon of the hydroxymethyl group, being attached to an oxygen atom, will appear in this region. |

| ~14 | -S-CH₃ | The methyl carbon of the methylthio group will be the most upfield signal. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern in the mass spectrum gives valuable clues about the structure of the molecule.[4]

Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion | Formula | Significance |

| 156 | [C₆H₈N₂OS]⁺ | C₆H₈N₂OS | Molecular Ion (M⁺) |

| 155 | [C₆H₇N₂OS]⁺ | C₆H₇N₂OS | [M-H]⁺ |

| 125 | [C₅H₅N₂S]⁺ | C₅H₅N₂S | [M-CH₂OH]⁺ |

| 108 | [C₄H₄N₂S]⁺ | C₄H₄N₂S | Further fragmentation |

The fragmentation of alcohols often proceeds through the loss of a water molecule or cleavage of the C-C bond adjacent to the oxygen.[5] For this compound, a key fragmentation pathway is expected to be the loss of the hydroxymethyl group (CH₂OH), leading to a stable pyrimidinyl cation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique suitable for less volatile compounds and is often used for accurate mass determination.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. For HRMS, compare the measured exact mass with the calculated mass for the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Predicted FTIR Absorption Bands

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch (aromatic) | Pyrimidine ring |

| 2950-2850 | C-H stretch (aliphatic) | -CH₂- and -CH₃ |

| 1600-1450 | C=C and C=N stretching | Pyrimidine ring |

| 1300-1000 | C-O stretch | Alcohol |

The broad O-H stretching band is a key indicator of the alcohol functional group. The various C=C and C=N stretching vibrations confirm the presence of the pyrimidine ring.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Integrated Approach to Structure Confirmation

The true power of modern analytical chemistry lies in the integration of data from multiple techniques. The structure of this compound is confirmed by the convergence of evidence from NMR, MS, and FTIR spectroscopy.

The workflow for structure elucidation is a logical progression from broad characterization to detailed analysis.

Sources

Spectroscopic Characterization of (2-(Methylthio)pyrimidin-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Methylthio)pyrimidin-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The precise structural elucidation of such compounds is paramount to understanding their reactivity, and ultimately, their therapeutic potential. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous confirmation of the molecular structure.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to not only present the spectral data but also to offer insights into the experimental considerations and the rationale behind the interpretation of the obtained spectra.

Disclaimer: The spectroscopic data presented in this guide are representative examples based on the analysis of structurally similar compounds and established principles of spectroscopy. While no primary experimental spectra for this compound were found in a comprehensive search of the scientific literature, the information provided herein serves as a robust predictive framework for its characterization.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is essential before delving into the interpretation of spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Overview

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Experimental Protocol

A meticulously designed experimental protocol is crucial for obtaining high-quality NMR data.

Caption: Workflow for ¹H NMR data acquisition and processing.

Expected ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine H-6 | ~8.5 | Doublet (d) | 1H |

| Pyrimidine H-5 | ~7.2 | Doublet (d) | 1H |

| -CH₂OH | ~4.7 | Singlet (s) | 2H |

| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H |

| -SCH₃ | ~2.6 | Singlet (s) | 3H |

Interpretation of the ¹H NMR Spectrum

-

Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as doublets due to coupling with each other. The proton at the 6-position is deshielded by the adjacent nitrogen atom and is therefore expected at a higher chemical shift.

-

Methanol Protons: The two protons of the methylene group (-CH₂OH) are expected to appear as a singlet as there are no adjacent protons to couple with. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

-

Methylthio Protons: The three protons of the methyl group (-SCH₃) are in a similar chemical environment and will appear as a sharp singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Overview

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | ~172 |

| Pyrimidine C-4 | ~168 |

| Pyrimidine C-6 | ~158 |

| Pyrimidine C-5 | ~118 |

| -CH₂OH | ~64 |

| -SCH₃ | ~14 |

Interpretation of the ¹³C NMR Spectrum

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate at lower field (higher ppm) due to their sp² hybridization and the influence of the electronegative nitrogen atoms. The C-2 and C-4 carbons, being directly attached to the electronegative sulfur/nitrogen and nitrogen/oxygen atoms respectively, will be the most deshielded.

-

Methanol Carbon: The sp³ hybridized carbon of the hydroxymethyl group will appear at a much higher field (lower ppm).

-

Methylthio Carbon: The carbon of the methylthio group is also sp³ hybridized and will be found at a high field, typically in the range of 10-20 ppm.

Infrared (IR) Spectroscopy

Theoretical Overview

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol

Caption: Workflow for IR data acquisition using an ATR accessory.

Expected IR Absorption Bands

The following table lists the key functional groups in this compound and their expected IR absorption frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (alcohol) | 3500 - 3200 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=N (pyrimidine) | 1650 - 1550 | Stretching |

| C=C (pyrimidine) | 1580 - 1450 | Stretching |

| C-O (alcohol) | 1260 - 1000 | Stretching |

| C-S | 800 - 600 | Stretching |

Interpretation of the IR Spectrum

-

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is a strong indicator of the presence of the hydroxyl group.

-

C-H Stretches: Absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds in the aromatic pyrimidine ring, while those in the 3000-2850 cm⁻¹ range correspond to the C-H bonds of the methyl and methylene groups.

-

C=N and C=C Stretches: The pyrimidine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1650-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1260-1000 cm⁻¹ range is indicative of the C-O single bond of the primary alcohol.

-

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Theoretical Overview

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Expected Mass Spectrum Data

| Ion | Expected m/z | Identity |

| [M+H]⁺ | 157.04 | Protonated molecular ion |

| [M-OH]⁺ | 139.03 | Loss of hydroxyl radical |

| [M-CH₂OH]⁺ | 125.02 | Loss of hydroxymethyl radical |

Interpretation of the Mass Spectrum

-

Molecular Ion: In ESI-MS, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton (156.21 + 1.01 = 157.22).

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group or the entire hydroxymethyl substituent.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. While this guide presents a predictive spectroscopic profile, the outlined methodologies and interpretative principles offer a solid foundation for any researcher, scientist, or drug development professional working with this compound or its derivatives. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural elucidation, which is a critical step in the journey of chemical research and development.

References

While specific spectral data for this compound was not found, the principles and comparative data from the following types of resources were used to construct this guide. The provided links are to general resources and examples of publications featuring similar compounds.

-

General Spectroscopy Textbooks: For found

- Title: Spectrometric Identific

- Source: Wiley

-

URL: [Link]

- Chemical Databases: For general information on chemical properties and links to potential suppliers who may have data. Title: ChemicalBook Source: ChemicalBook

-

Journal Articles on Pyrimidine Derivatives: For examples of experimental procedures and spectral data of structurally rel

- Title: Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines

- Source: N

-

URL: [Link]

-

Journal Articles on Spectroscopic Techniques: For detailed methodologies and advanced applic

- Title: Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

- Source: ACS Omega

-

URL: [Link]

The Cornerstone of Kinase Inhibitor Synthesis: A Technical Guide to (2-(Methylthio)pyrimidin-4-yl)methanol

Introduction: The Strategic Value of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and capacity for diverse functionalization have made it a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[1][2] Pyrimidine derivatives are integral to drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[3] This guide focuses on a critical building block within this chemical class: (2-(Methylthio)pyrimidin-4-yl)methanol (CAS No. 102921-92-6).

This molecule, featuring a reactive hydroxymethyl group at the C4 position and a modifiable methylthio group at C2, offers synthetic chemists a versatile entry point for constructing complex molecular architectures. It is particularly relevant in the synthesis of inhibitors targeting the DNA Damage Response (DDR) pathway, a frontier in oncology research. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, from sourcing and quality control to its strategic application in the synthesis of next-generation therapeutics.

Commercial Availability and Supplier Overview

The accessibility of high-quality starting materials is paramount to any successful synthetic campaign. This compound is commercially available from a range of specialized chemical suppliers. The quality and purity of the material are critical, as impurities can lead to unforeseen side reactions and complicate purification in subsequent steps. Researchers should always request and scrutinize the Certificate of Analysis (CoA) from the supplier before use.

Below is a comparative table of prominent suppliers offering this key intermediate.

| Supplier | Product Number (Example) | Purity Specification | Physical Form | CAS Number |

| Sigma-Aldrich (Merck) | SY3H315B1186 | ≥95% | White to light yellow powder or crystals | 102921-92-6 |

| Fluorochem | F454299 | ≥95% | Not Specified | 102921-92-6 |

| ChemicalBook | Aggregates multiple suppliers | Varies (Typically ≥97%) | Powder/Crystals | 102921-92-6[4] |

| Abovchem | AC623813 | ≥95% | Not Specified | 102921-92-6[5] |

| Synthonix Corporation | SY3H315B1186 | ≥95% | Powder/Crystals | 102921-92-6 |

Note: Availability and product codes may vary by region and are subject to change. It is essential to verify details directly with the supplier.

Quality Control and In-House Validation

While suppliers provide a CoA, independent verification of identity and purity is a cornerstone of good laboratory practice and ensures the integrity of the research. The following workflow outlines a standard procedure for the quality control (QC) of incoming this compound.

Protocol 1: Analytical Characterization

This protocol provides a standard method for verifying the identity and purity of this compound.

1. ¹H NMR Spectroscopy (Structural Confirmation):

-

Rationale: Proton NMR is the most effective method for confirming the molecular structure and identifying major organic impurities.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Obtain a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (Predicted):

- δ ~8.5 ppm (d, 1H): Pyrimidine H6 proton, adjacent to the nitrogen.

- δ ~7.2 ppm (d, 1H): Pyrimidine H5 proton.

- δ ~4.6 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

- δ ~5.5 ppm (t, 1H, broad): Hydroxyl proton (-OH), exchangeable with D₂O.

- δ ~2.5 ppm (s, 3H): Methyl protons of the methylthio group (-SCH₃).

- Note: Shifts are approximate and can vary based on solvent and concentration.[6][7]

2. HPLC-UV Analysis (Purity Assessment):

-

Rationale: Reverse-phase HPLC with UV detection is a robust method for quantifying the purity of the main component and detecting non-volatile impurities.

-

Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of HPLC-grade water and acetonitrile (ACN), both containing 0.1% formic acid to ensure good peak shape. For example, a gradient from 10% to 90% ACN over 15 minutes.

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter.

-

Analysis: Inject 5-10 µL and monitor the elution profile at a wavelength where the pyrimidine ring absorbs, typically around 254 nm. Purity is calculated based on the relative area percentage of the main peak.

3. Mass Spectrometry (Molecular Weight Confirmation):

-

Rationale: Mass spectrometry confirms the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) in positive mode is typically effective.

-

Expected Result: A prominent ion at m/z = 157.0 [M+H]⁺, corresponding to the protonated molecule (C₆H₈N₂OS, Exact Mass: 156.04).

Synthetic Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate. The hydroxymethyl group can be easily converted into a leaving group (e.g., a halide) for subsequent nucleophilic substitution, or oxidized to an aldehyde for reductive amination or other carbonyl chemistry. The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into an excellent leaving group for introducing amines or other nucleophiles at the C2 position.

This dual functionality is expertly leveraged in the synthesis of kinase inhibitors targeting the PI3K-like kinase (PIKK) family, including DNA-PK and ATR, which are critical regulators of the DNA Damage Response.[8] Inhibiting these kinases is a clinically validated strategy for sensitizing cancer cells to radiation and chemotherapy.[9]

Protocol 2: Proposed Synthesis of this compound

While not extensively documented, a reliable synthesis can be adapted from established procedures for analogous pyrimidine-5-carboxylates.[10] The most logical and field-proven approach is the reduction of a corresponding ester, such as ethyl 2-(methylthio)pyrimidine-4-carboxylate.

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting esters to primary alcohols.[10] The reaction is typically high-yielding and proceeds under mild conditions.

Reaction Scheme: Ethyl 2-(methylthio)pyrimidine-4-carboxylate ---(1. LiAlH₄, THF, 0 °C to RT) / (2. Quench)--> this compound

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add a suspension of lithium aluminum hydride (LiAlH₄, ~1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve ethyl 2-(methylthio)pyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-